molecular formula C16H25N B12684619 1,5-Cyclododecadienecarbonitrile, trimethyl- CAS No. 71735-85-8

1,5-Cyclododecadienecarbonitrile, trimethyl-

Cat. No.: B12684619
CAS No.: 71735-85-8
M. Wt: 231.38 g/mol
InChI Key: NLRVPCRWKGMNRN-NSGDYXDZSA-N
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Description

1,5-Cyclododecadienecarbonitrile, trimethyl- is an organic compound with the molecular formula C16H25N. It features a twelve-membered ring with two double bonds and a nitrile group. This compound is notable for its unique structure, which includes a twelve-membered ring and a nitrile group, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Cyclododecadienecarbonitrile, trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a nitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Cyclododecadienecarbonitrile, trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Cyclododecadienecarbonitrile, trimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Cyclododecadienecarbonitrile, trimethyl- involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and molecular targets, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Cyclododecadienecarbonitrile, trimethyl- is unique due to its combination of a twelve-membered ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

71735-85-8

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

(1Z,3S,5E,7R)-3,6,7-trimethylcyclododeca-1,5-diene-1-carbonitrile

InChI

InChI=1S/C16H25N/c1-13-9-10-15(3)14(2)7-5-4-6-8-16(11-13)12-17/h10-11,13-14H,4-9H2,1-3H3/b15-10+,16-11-/t13-,14+/m0/s1

InChI Key

NLRVPCRWKGMNRN-NSGDYXDZSA-N

Isomeric SMILES

C[C@@H]\1CCCCC/C(=C/[C@H](C/C=C1\C)C)/C#N

Canonical SMILES

CC1CCCCCC(=CC(CC=C1C)C)C#N

Origin of Product

United States

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